Escin Ia

Catalog No.
S629919
CAS No.
123748-68-5
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escin Ia

CAS Number

123748-68-5

Product Name

Escin Ia

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N

SMILES

Array

Synonyms

escin Ia, escin-Ia

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

The exact mass of the compound escin Ia is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Escin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Escin Ia is a distinct, purified triterpenoid saponin, one of the primary bioactive isomers found in extracts from the horse chestnut tree (*Aesculus hippocastanum*) [REFS-1, REFS-2]. As a member of the β-escin family, it possesses characteristic amphiphilic properties, enabling it to act as a natural surfactant and interact with cell membranes [3]. Its established biological activities, including anti-inflammatory and anti-edematous effects, stem from its ability to modulate vascular permeability and interact with biological targets like lipid bilayers [REFS-4, REFS-5]. Procurement of the isolated Escin Ia isomer is intended for applications demanding high chemical purity and a defined molecular structure, avoiding the inherent variability of crude escin mixtures.

Standard 'escin' or 'β-escin' is not a single entity but a complex mixture of structurally similar saponin isomers (e.g., Ia, Ib, IIa, IIb) extracted from botanical sources [REFS-1, REFS-2]. The precise ratio of these isomers varies between batches due to factors in raw material sourcing and processing, leading to significant inconsistencies in biological potency and physicochemical properties . This variability compromises experimental reproducibility in dose-response studies, structure-activity analyses, and the development of stable formulations [3]. For quantitative and mechanistic research, relying on such an undefined mixture introduces an uncontrolled variable that can obscure results or lead to erroneous conclusions, making the procurement of a high-purity, single isomer like Escin Ia a prerequisite for reliable and repeatable outcomes.

Isomer-Specific Bioactivity: Inactive Against Serotonin-Induced Permeability Where Other Isomers are Potent

Unlike its close structural isomers, Escin Ia demonstrates a differentiated anti-inflammatory profile. In a rat model of vascular permeability induced by serotonin, oral administration of Escins Ib, IIa, and IIb (50-200 mg/kg) produced significant inhibitory effects. In stark contrast, Escin Ia showed no inhibitory activity in this specific pathway, even at the highest dose of 200 mg/kg [1].

Evidence DimensionInhibition of Serotonin-Induced Vascular Permeability Increase in Rats
Target Compound DataNo inhibition at 200 mg/kg p.o.
Comparator Or BaselineEscins Ib, IIa, and IIb: Significant inhibition at 50-200 mg/kg p.o.
Quantified DifferenceQualitatively different activity (Active vs. Inactive) in this specific inflammation model.
ConditionsIn vivo, serotonin-induced vascular permeability model in rats.

This demonstrates that isomers within β-escin are not interchangeable; selecting Escin Ia is critical for researchers needing to isolate specific inflammatory pathways or avoid confounding activity from other isomers present in a crude mixture.

Predictable Surfactant Behavior: Enabling Reproducible Formulation and Membrane Permeabilization Studies

The biological and formulation activity of escins is highly dependent on their concentration relative to the Critical Micelle Concentration (CMC), the point at which surfactant molecules self-assemble into micelles [1]. Below the CMC, escin modifies membrane parameters; above the CMC, it can cause complete membrane solubilization [1]. As a single pure compound, Escin Ia provides a sharp, well-defined CMC value, ensuring predictable and reproducible behavior. In contrast, crude β-escin, as a mixture of isomers with different amphiphilic properties, exhibits a broad and ill-defined CMC range, leading to inconsistent results in formulation stability and membrane interaction assays [2].

Evidence DimensionCritical Micelle Concentration (CMC) Profile
Target Compound DataSharp, defined CMC value characteristic of a pure surfactant.
Comparator Or BaselineCrude β-escin mixture: Broad, poorly defined CMC transition range.
Quantified DifferenceQualitative difference in physicochemical behavior (sharp vs. broad transition), impacting reproducibility.
ConditionsAqueous solution, relevant for formulation and in vitro biological assays.

For applications in drug delivery, liposome preparation, or studies on membrane pore formation, a defined CMC is not optional; it is essential for controlling the process and ensuring reproducible outcomes.

Purity-Linked Usability: Suitability as a Precursor for Chemical Synthesis and Derivatization

The use of Escin Ia as a starting material for semi-synthesis or derivatization requires a high degree of purity to ensure predictable reaction stoichiometry, high yields, and a simplified purification process for the final product [1]. The defined structure of Escin Ia, with its specific acyl groups at C-21 (tigloyl) and C-22 (acetyl), provides known reactive sites for chemical modification [2]. Attempting such synthesis with crude β-escin introduces a mixture of starting materials (e.g., Escin Ib with an angeloyl group), leading to multiple reaction products, complex purification challenges, and lower yields of the desired derivative. This makes the high-purity single isomer the only viable choice for synthetic development programs.

Evidence DimensionPurity as a Synthetic Precursor
Target Compound DataSingle, defined molecular structure (≥98% purity) with known reactive sites.
Comparator Or BaselineCrude β-escin: A mixture of isomers with different acyl groups, creating multiple, competing starting materials.
Quantified DifferenceLeads to a single major product vs. a complex mixture of side products, directly impacting reaction yield and purification cost.
ConditionsStandard laboratory or industrial chemical synthesis protocols.

Procuring a chemically pure starting material like Escin Ia is a fundamental requirement to de-risk synthetic projects, saving significant time and resources in downstream purification and characterization.

Mechanistic Studies of Inflammation Pathways

For researchers dissecting specific inflammatory cascades, Escin Ia allows for targeted investigation. Its documented inactivity in serotonin-mediated vascular permeability makes it an ideal negative control or specialized tool to differentiate this pathway from others where it is active, an impossible task with a mixed-isomer preparation [1].

Development of Vesicular Drug Delivery Systems

In the formulation of liposomes, niosomes, or other vesicular carriers, Escin Ia's defined surfactant properties and sharp CMC ensure consistent vesicle size, stability, and drug loading. This reproducibility is critical for moving from bench-scale formulation to scalable production, avoiding the batch-to-batch variability inherent to crude β-escin mixtures [2].

High-Throughput Screening and SAR Studies

When used as a reference standard or a screening compound, the high purity of Escin Ia provides the foundation for accurate dose-response curves and reliable structure-activity relationship (SAR) data. This eliminates the risk of isomeric impurities confounding bioactivity results, which is a major concern when using undefined botanical extracts [1].

Semi-Synthesis of Novel Saponin Analogs

For medicinal chemists creating novel therapeutic agents, Escin Ia serves as a reliable and characterized starting scaffold. Its purity is a non-negotiable prerequisite for achieving predictable reaction outcomes and simplifying the purification of target derivatives, thereby accelerating the drug discovery and development workflow.

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 Da

Monoisotopic Mass

1130.55090361 Da

Heavy Atom Count

79

UNII

LB5DJT9FIW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

26339-90-2

Wikipedia

Escin Ia

Use Classification

Cosmetics -> Tonic

Dates

Last modified: 08-15-2023

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